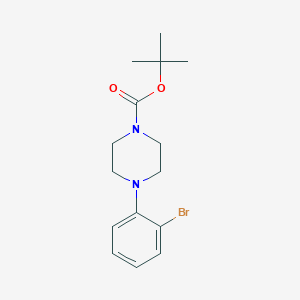

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

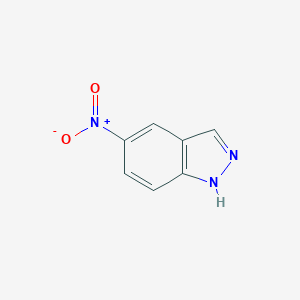

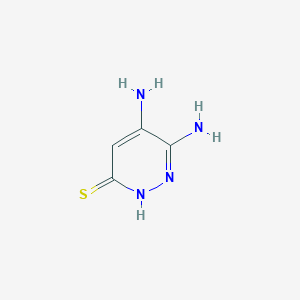

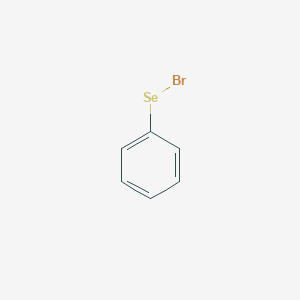

The compound tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a 2-bromophenyl moiety suggests potential for further chemical modifications, given the reactivity of the bromine atom .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves stepwise transition metal-catalyzed N-arylation, as reported for the synthesis of 1,4-dipiperazino benzenes . Other methods include condensation reactions under basic conditions , modified Bruylants approaches , and simple low-cost amination reactions . The synthesis of these compounds typically yields important intermediates for the development of biologically active molecules .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of piperazine derivatives. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed a monoclinic crystal system with specific unit cell parameters . Similarly, the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contains two independent molecules with specific dihedral angles and hydrogen bonding patterns .

Chemical Reactions Analysis

The bromophenyl group in tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate suggests that it can undergo various chemical reactions, such as Suzuki coupling, due to the presence of the bromine atom which can act as a good leaving group. The piperazine ring can also participate in reactions, potentially acting as a nucleophile or base in various organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized using techniques such as LCMS, NMR (both 1H and 13C), IR, and CHN elemental analysis . These compounds often crystallize in specific crystal systems and exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their three-dimensional architecture . Computational methods like density functional theory (DFT) are used to optimize molecular structures and analyze properties such as molecular electrostatic potential and frontier molecular orbitals .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

- The chemical structure of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is closely related to various piperazine derivatives, which are often used in pharmacological research due to their valuable properties. For instance, a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants approach, highlighting the pharmacological potential of these compounds (Gumireddy et al., 2021).

Applications in Crystallography and Molecular Analysis

- Piperazine derivatives, including tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, are often characterized using crystallography and molecular analysis techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was analyzed for its crystal structure and intermolecular interactions, providing insights into the molecular conformations of similar compounds (Sanjeevarayappa et al., 2015).

Biological Evaluation and Activity

- The biological evaluation of tert-butyl piperazine-1-carboxylate derivatives is a key area of research. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives were synthesized and evaluated for antibacterial and antifungal activities against several microorganisms, revealing moderate activity (Kulkarni et al., 2016).

Anticorrosive Properties

- Research into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a compound structurally related to tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, demonstrates its efficacy in protecting carbon steel surfaces in corrosive environments, such as 1M HCl solution (Praveen et al., 2021).

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKMJBDSLYRIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585965 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

CAS RN |

494773-35-2 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)